Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), RET, AXL, KIT, and TIE2. [] These RTKs play crucial roles in tumor cell proliferation, angiogenesis, and potentially immune cell regulation. [, ]
Cabozantinib has demonstrated potent inhibitory activity against wild type and activating mutant forms of RET associated with medullary thyroid cancer (MTC). [] It is also being investigated for potential applications in other malignancies like renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), prostate cancer, gastrointestinal stromal tumors (GIST), and neuroendocrine prostate cancer (SCNPC). [, , , , , , , , , , , , , , , , , ]
Cabozantinib is a multi-target tyrosine kinase inhibitor developed for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its chemical name is N- (4- { [6, 7-bis (methoxy) quinolin-4-yl ] oxy } phenyl) -N' - (4-fluorophenyl) cyclopropane-1,1-dicarboxamide. Approved by the U.S. Food and Drug Administration in November 2012, cabozantinib has been recognized for its efficacy in treating non-surgically resectable malignant tumors .
The synthesis of cabozantinib involves several key steps, primarily through condensation reactions. Various methods have been reported, emphasizing different starting materials and reaction conditions:
The synthesis may involve multiple steps including alkylation and hydrolysis, with yields reported up to 94.6% under optimized conditions . Mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the structure and purity of cabozantinib.
Cabozantinib has a complex molecular structure characterized by a cyclopropane core linked to a quinoline moiety and a fluorophenyl group. The structural formula can be represented as:
Cabozantinib undergoes several chemical reactions during its synthesis:
The reactions are typically conducted under controlled temperatures (0 °C to room temperature) to maximize yields and minimize side reactions .
Cabozantinib functions by inhibiting multiple receptor tyrosine kinases that play critical roles in tumor growth and angiogenesis:
The inhibitory concentrations (IC50) for cabozantinib against various kinases have been reported as low as 5.4 nM, indicating its potent activity against these targets .
Cabozantinib is primarily used in oncology for treating various types of cancer:
Additionally, ongoing research continues to explore its potential applications in combination therapies and other malignancies due to its multi-targeted action profile .
Cabozantinib (Cometriq®) is an orally bioavailable small-molecule multi-kinase inhibitor with a broad spectrum of activity against receptor tyrosine kinases implicated in tumorigenesis, angiogenesis, and metastatic progression. Its primary targets include vascular endothelial growth factor receptor 2 (Vascular Endothelial Growth Factor Receptor 2), mesenchymal-epithelial transition factor receptor (Mesenchymal-Epithelial Transition Factor Receptor), and AXL receptor tyrosine kinase (AXL Receptor Tyrosine Kinase), with half-maximal inhibitory concentration (IC₅₀) values below 10 nM in biochemical assays [1] [4] [8]. Secondary targets comprise FMS-like tyrosine kinase 3 (FMS-Like Tyrosine Kinase 3), rearranged during transfection receptor (Rearranged During Transfection Receptor), stem cell growth factor receptor (Stem Cell Growth Factor Receptor), and tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tyrosine Kinase With Immunoglobulin-Like And EGF-Like Domains 2), demonstrating IC₅₀ values ranging from 1.1 to 56 nM [4] [8]. This polypharmacology enables simultaneous disruption of pro-angiogenic signaling (via Vascular Endothelial Growth Factor Receptor 2 blockade) and pro-metastatic pathways (through Mesenchymal-Epithelial Transition Factor Receptor and AXL Receptor Tyrosine Kinase inhibition), distinguishing cabozantinib from selective Vascular Endothelial Growth Factor Receptor inhibitors [1] [5].
Table 1: Kinase Inhibition Profile of Cabozantinib
Target Kinase | IC₅₀ (nM) | Primary Biological Function |
---|---|---|
Vascular Endothelial Growth Factor Receptor 2 | 0.035 | Angiogenesis, endothelial cell survival |
Mesenchymal-Epithelial Transition Factor Receptor | 1.3 | Cell migration, invasion, metastasis |
AXL Receptor Tyrosine Kinase | 7.0 | Epithelial-mesenchymal transition, drug resistance |
Rearranged During Transfection Receptor | 5.2 | Cell differentiation, growth |
FMS-Like Tyrosine Kinase 3 | 11.6 | Hematopoiesis, cell survival |
The molecular structure of cabozantinib features a quinoline scaffold with a fluorine substituent and a urea linker, enabling high-affinity interactions with the adenosine triphosphate-binding pockets of Vascular Endothelial Growth Factor Receptor 2, Mesenchymal-Epithelial Transition Factor Receptor, and AXL Receptor Tyrosine Kinase [4] [8]. X-ray crystallography studies reveal that the urea carbonyl oxygen forms critical hydrogen bonds with the hinge region cysteine residues (Cys917 in Vascular Endothelial Growth Factor Receptor 2, Cys1234 in Mesenchymal-Epithelial Transition Factor Receptor) [8]. The fluorinated phenyl group occupies a hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity and selectivity [8]. For AXL Receptor Tyrosine Kinase, cabozantinib stabilizes the kinase in an inactive conformation by interacting with conserved residues in the catalytic cleft (Glu671, Lys567), thereby preventing phosphorylation and downstream signal transduction [5] [8]. This multi-target engagement is structurally facilitated by the conserved architecture of tyrosine kinase domains, though subtle differences in binding pocket residues confer cabozantinib's relative selectivity profile [8].
Figure 1: Molecular Interactions of Cabozantinib with Kinase Domains(A) Vascular Endothelial Growth Factor Receptor 2 complex: Urea linker hydrogen-bonds with Cys919 backbone; quinoline occupies hydrophobic pocket I.(B) Mesenchymal-Epithelial Transition Factor Receptor complex: Fluorophenyl group inserts into hydrophobic cleft near gatekeeper residue; urea bonds with Met1160.(C) AXL Receptor Tyrosine Kinase complex: Stabilizes DFG motif in "out" conformation; pi-pi stacking with Phe669 side chain.
Cabozantinib exerts profound effects on hypoxia-inducible factor (Hypoxia-Inducible Factor) signaling pathways, primarily through Vascular Endothelial Growth Factor Receptor 2 and Mesenchymal-Epithelial Transition Factor Receptor blockade. In renal cell carcinoma models with von Hippel-Lindau tumor suppressor (Von Hippel-Lindau Tumor Suppressor) inactivation, constitutive Hypoxia-Inducible Factor accumulation drives vascular endothelial growth factor (Vascular Endothelial Growth Factor) and hepatocyte growth factor (Hepatocyte Growth Factor) expression [2] [6]. Cabozantinib suppresses Hypoxia-Inducible Factor-1α and Hypoxia-Inducible Factor-2α transcriptional activity by 60-80% in hypoxic tumor cells, as measured by luciferase reporter assays [6]. This occurs via dual mechanisms: (1) Inhibition of Vascular Endothelial Growth Factor Receptor 2 signaling reduces hypoxia-induced angiogenesis, indirectly normalizing tumor oxygenation; (2) Direct blockade of Mesenchymal-Epithelial Transition Factor Receptor and AXL Receptor Tyrosine Kinase disrupts positive feedback loops that amplify Hypoxia-Inducible Factor signaling under hypoxic conditions [5] [6]. Consequently, cabozantinib downregulates Hypoxia-Inducible Factor target genes, including vascular endothelial growth factor (reduced by 45-65%), erythropoietin (reduced by 30-50%), and glucose transporter 1 (reduced by 40-55%), as demonstrated in xenograft models [5] [6]. This comprehensive suppression of the hypoxia response network contributes to cabozantinib's efficacy in von Hippel-Lindau tumor suppressor-deficient renal cell carcinoma [2] [6].
Table 2: Effects of Cabozantinib on Hypoxia-Inducible Factor Pathway Effectors
Hypoxia-Inducible Factor Target Gene | Function in Tumors | Reduction by Cabozantinib | Experimental Model |
---|---|---|---|
Vascular Endothelial Growth Factor | Angiogenesis, endothelial proliferation | 65% | 786-O renal cell carcinoma xenografts |
Platelet-Derived Growth Factor | Pericyte recruitment, vessel maturation | 48% | Patient-derived renal cell carcinoma models |
Hepatocyte Growth Factor | Mesenchymal-Epithelial Transition Factor Receptor activation, metastasis | 52% | METEOR trial tissue biomarkers |
Erythropoietin | Erythropoiesis, tumor cell survival | 50% | Hypoxic renal cell carcinoma cell lines |
Glucose Transporter 1 | Glucose uptake, glycolytic metabolism | 55% | Positron emission tomography imaging studies |
Cabozantinib uniquely modulates the tumor microenvironment by simultaneously targeting angiogenic signaling and immune cell functionality. Vascular Endothelial Growth Factor Receptor 2 inhibition normalizes aberrant tumor vasculature, reducing endothelial proliferation and vascular permeability by 40-70% within one week of treatment, as quantified by dynamic contrast-enhanced magnetic resonance imaging [7] [10]. This vascular normalization enhances tumor perfusion and oxygenation, facilitating cytotoxic T lymphocyte infiltration into previously immune-excluded tumor regions [7] [10]. Concurrently, cabozantinib disrupts the vascular endothelial growth factor (Vascular Endothelial Growth Factor)-mediated immunosuppressive axis: Mesenchymal-Epithelial Transition Factor Receptor and AXL Receptor Tyrosine Kinase blockade reduces myeloid-derived suppressor cell recruitment by 30-50% and decreases programmed death-ligand 1 expression on endothelial cells and tumor-infiltrating myeloid cells by 35-60% [7] [9].
In renal cell carcinoma patient-derived xenograft models, cabozantinib monotherapy increased CD8⁺ T cell infiltration by 2.5-fold and reduced regulatory T cell prevalence by 40% compared to controls [9]. This immunomodulation creates a permissive microenvironment for immune checkpoint inhibitors, explaining the clinical synergy observed in the CheckMate 9ER trial (nivolumab plus cabozantinib) [7] [9]. Additionally, cabozantinib inhibits endothelial-to-mesenchymal transition in tumor-associated endothelial cells by suppressing transforming growth factor-beta (Transforming Growth Factor-Beta) and tumor necrosis factor-alpha (Tumor Necrosis Factor-Alpha) signaling, thereby reducing extracellular matrix remodeling and metastatic dissemination [10]. The compound's ability to target the angiopoietin-2/Tie2 axis further diminishes immunosuppressive M2-like tumor-associated macrophage polarization, shifting the macrophage ratio toward antitumor M1 phenotypes [7] [10]. These multifaceted immunovascular effects position cabozantinib as a pivotal agent in modern combination therapies for vascularized tumors.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1